n-Benzylmethanesulfonamide n-Benzylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 3989-45-5
VCID: VC1971522
InChI: InChI=1S/C8H11NO2S/c1-12(10,11)9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
SMILES: CS(=O)(=O)NCC1=CC=CC=C1
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol

n-Benzylmethanesulfonamide

CAS No.: 3989-45-5

Cat. No.: VC1971522

Molecular Formula: C8H11NO2S

Molecular Weight: 185.25 g/mol

* For research use only. Not for human or veterinary use.

n-Benzylmethanesulfonamide - 3989-45-5

Specification

CAS No. 3989-45-5
Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
IUPAC Name N-benzylmethanesulfonamide
Standard InChI InChI=1S/C8H11NO2S/c1-12(10,11)9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Standard InChI Key JPZKJABGOSPYDD-UHFFFAOYSA-N
SMILES CS(=O)(=O)NCC1=CC=CC=C1
Canonical SMILES CS(=O)(=O)NCC1=CC=CC=C1

Introduction

Structural Characteristics and Identification

N-Benzylmethanesulfonamide is identified by the CAS number 3989-45-5, which serves as its unique registry identifier in chemical databases. The compound possesses a molecular formula of C8H11NO2S with a molecular weight of 185.24300 g/mol . The structural configuration of N-benzylmethanesulfonamide features a sulfonamide functional group, which consists of a sulfur atom bonded to two oxygen atoms and a nitrogen atom, with the nitrogen further connected to a benzyl group and the sulfur linked to a methyl group .

Chemical Identifiers and Nomenclature

The compound is known by several synonyms in the scientific literature:

  • Methanesulfonamide, N-benzyl-

  • N-(Phenylmethyl)methanesulfonamide

  • N-Benzylmethanesulphonamide

  • NSC 36910

Its structural representation can be expressed through various chemical notation systems:

Identifier TypeValue
InChIInChI=1S/C8H11NO2S/c1-12(10,11)9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
InChIKeyJPZKJABGOSPYDD-UHFFFAOYSA-N
SMILESCS(=O)(=O)NCC1=CC=CC=C1

Physical and Chemical Properties

N-Benzylmethanesulfonamide typically appears as a white to off-white solid with specific physical characteristics that influence its behavior in various chemical environments . The compound's physical properties are essential for understanding its potential applications and handling requirements.

Key Physical Parameters

The compound exhibits several important physical parameters that are summarized in the following table:

PropertyValue
Molecular Weight185.24300 g/mol
Density1.217 g/cm³
Boiling Point317.2°C at 760 mmHg
Flash Point145.7°C
Exact Mass185.05100
Index of Refraction1.55
LogP2.20750
Polar Surface Area (PSA)54.55000

Chemical Reactivity

The sulfonamide functional group in N-benzylmethanesulfonamide contributes significantly to its chemical reactivity. The compound features a sulfur atom bonded to oxygen atoms and a nitrogen atom, which influences its ability to participate in hydrogen bonding . This structural arrangement affects its solubility profile, making it soluble in polar organic solvents but with limited solubility in water.

The nitrogen atom in the sulfonamide group serves as a nucleophilic center, allowing the compound to participate in various chemical transformations, including further alkylation reactions or modifications of the benzyl group .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of N-benzylmethanesulfonamide, with each method offering specific advantages depending on the desired scale and application.

Direct Sulfonamide Formation

The most common synthesis method involves the reaction of methanesulfonyl chloride with benzylamine. This nucleophilic substitution reaction typically requires a base to enhance the nucleophilicity of the amine and to neutralize the hydrogen chloride formed as a byproduct. The reaction can be represented as:

Methanesulfonyl chloride + Benzylamine → N-Benzylmethanesulfonamide + HCl

Manganese-Catalyzed N-Alkylation

A more recent and environmentally friendly approach involves manganese-catalyzed N-alkylation of sulfonamides using alcohols. This borrowing hydrogen approach employs a well-defined Mn(I) PNP pincer precatalyst, allowing benzylic alcohols to be used as alkylating agents .

The reaction offers several advantages:

  • Uses benzylic alcohols instead of more toxic alkylating agents

  • Produces water as the only byproduct

  • Operates through a catalytic cycle that facilitates high atom economy

  • Achieves mono-N-alkylation with excellent yields

The catalytic system typically consists of:

  • Mn(I) PNP pincer precatalyst (5 mol%)

  • K2CO3 (10 mol%) as base

  • Xylenes as solvent

  • Reaction temperature of 150°C for 24 hours

This method has been demonstrated to be effective for a wide range of sulfonamides, providing corresponding mono-N-alkylated products in high yields, typically around 85% on average .

Reductive Amidation Approach

Another synthetic route involves the condensation of methanesulfonamide with benzaldehyde to form an N-sulfonyl imine intermediate, followed by reduction. This approach has been documented in research focused on the synthesis of sulfonamide derivatives . The intermediate N-benzylidene-sulfonamide can be formed using catalytic amounts of pyrrolidine and molecular sieves at elevated temperatures (around 60°C) .

Adductm/zPredicted CCS (Ų)
[M+H]+186.05834138.1
[M+Na]+208.04028149.2
[M+NH4]+203.08488146.3
[M+K]+224.01422141.7
[M-H]-184.04378139.8
[M+Na-2H]-206.02573144.6
[M]+185.05051140.5
[M]-185.05161140.5

Structure-Activity Relationships

The structural characteristics of N-benzylmethanesulfonamide provide a foundation for understanding its potential interactions in biological systems and its utility in chemical synthesis.

Structural Modifications and Effects

Research on related compounds has shown that modifications to the basic N-benzylsulfonamide structure can significantly impact biological activity:

  • N-Benzyl phenylsulfonamide derivatives have demonstrated enhanced binding affinity in certain receptor systems, with some compounds showing Ki values in the nanomolar range .

  • The chirality of these compounds can significantly affect their potency. For example, the S-isomer of related N-benzyl phenylsulfonamides has shown enhanced potency compared to racemic mixtures .

  • Substituents on the benzyl ring can fine-tune activity. For instance, 4-substituted N-benzyl derivatives with groups such as 4-Cl, 4-OCH3, and 4-CH3 have shown varied effects on binding affinity and antagonistic properties .

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